molecular formula C12H18F3NO4S B13108485 4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium

4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium

Katalognummer: B13108485
Molekulargewicht: 329.34 g/mol
InChI-Schlüssel: ZHEUMDQHZAJYOE-VWMHFEHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium is a compound that combines the structural features of 4-methylbenzenesulfonate and [(2S)-1-(trifluoromethoxy)butan-2-yl]azanium

Vorbereitungsmethoden

The synthesis of 4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium can be achieved through a series of chemical reactions. One common method involves the tosylation of 2-amino-2-ethyl-1,3-propanediol to obtain the di-O-tosyl compound, followed by substitution of the O-tosyl groups with -N3 . This process typically involves the use of reagents such as tosyl chloride and sodium azide under specific reaction conditions to achieve high yields.

Analyse Chemischer Reaktionen

4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace the sulfonate group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium stands out due to its unique combination of structural features and chemical properties. Similar compounds include:

    4-methylbenzenesulfonic acid: Known for its use as a catalyst in organic synthesis.

    [(2S)-1-(trifluoromethoxy)butan-2-yl]amine: Studied for its potential biological activities.

The uniqueness of this compound lies in its ability to combine the properties of both components, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C12H18F3NO4S

Molekulargewicht

329.34 g/mol

IUPAC-Name

4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium

InChI

InChI=1S/C7H8O3S.C5H10F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4(9)3-10-5(6,7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,9H2,1H3/t;4-/m.0/s1

InChI-Schlüssel

ZHEUMDQHZAJYOE-VWMHFEHESA-N

Isomerische SMILES

CC[C@@H](COC(F)(F)F)[NH3+].CC1=CC=C(C=C1)S(=O)(=O)[O-]

Kanonische SMILES

CCC(COC(F)(F)F)[NH3+].CC1=CC=C(C=C1)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.